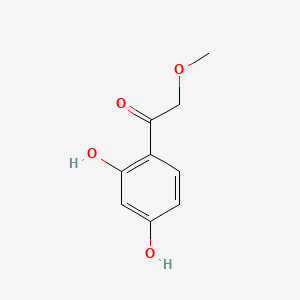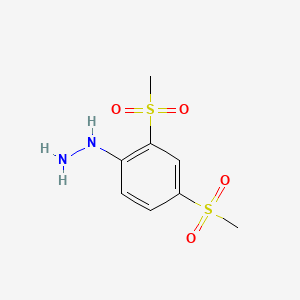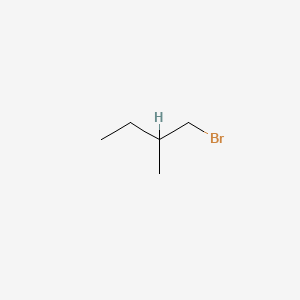
2,3,4,5-Tetrahydro-1,5-benzothiazepine
Overview
Description
2,3,4,5-Tetrahydro-1,5-benzothiazepine is a chemical compound with the molecular formula C9H11NS . It is a powder at room temperature .
Synthesis Analysis
A preparative method for the synthesis of this compound involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are then converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H11NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 165.26 .Scientific Research Applications
Enantioselective Synthesis
2,3,4,5-Tetrahydro-1,5-benzothiazepine compounds have been utilized in the field of medicinal chemistry, particularly in enantioselective synthesis. One study describes a method to synthesize these compounds in enantioenriched form, a significant advancement given their relevance in medicinal chemistry. This process involves catalytic asymmetric sulfa-Michael addition followed by intramolecular reductive amination, yielding moderate to good yields and enantioselectivities (Corti et al., 2017).
Synthesis and Pharmacological Evaluation
Research from 1996 evaluated the pharmacological effects of this compound analogs. This study focused on their intracellular Ca2+ inhibitory effects, using isolated rabbit arteries as a model. The findings indicated that certain derivatives exhibited potent inhibitory actions, suggesting potential therapeutic applications (Ueyama et al., 1996).
Antifungal Activity
A 2020 study synthesized 1,5-benzothiazepines containing 1,2,3-triazole and evaluated their antifungal activity. Some compounds in this study showed high inhibitory effects against fungi, particularly Cryptococcus neoformans. This research provides insights into the potential use of these compounds in developing antifungal agents (Wang et al., 2020).
Molecular Conformation and Aggregation
Another area of research involves the study of molecular conformation and supramolecular aggregation of 2,3,4,5-tetrahydro-1,5-benzothiazepines. A study in 2004 examined the crystal structures of several such compounds, revealing insights into their molecular conformations and how they aggregate in different formations, which is crucial for understanding their chemical and physical properties (Muthukumar et al., 2004).
Mechanism of Action
Target of Action
The primary targets of 2,3,4,5-Tetrahydro-1,5-benzothiazepine are believed to be G-protein coupled receptors . It acts as an antagonist on these receptors . Additionally, it has been found to exhibit Angiotensin-Converting Enzyme (ACE) inhibiting action .
Mode of Action
This compound: interacts with its targets by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This interaction results in changes in the function of these muscles, leading to various physiological effects .
Biochemical Pathways
The action of This compound affects several biochemical pathways. It reduces the amount of calcium in the heart, which can lead to lower blood pressure and fewer symptoms of ischemic heart disease . It also inhibits the action of Angiotensin II, which is responsible for increased total peripheral resistance via constriction of capillary arterioles .
Result of Action
The molecular and cellular effects of This compound’s action include a decrease in blood pressure and a reduction in symptoms of ischemic heart disease . It also exhibits potent ACE inhibiting activity, both in vivo and in vitro .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1,5-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLBWZNMWUEVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275921 | |
| Record name | 2,3,4,5-tetrahydro-1,5-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40358-33-6 | |
| Record name | 2,3,4,5-tetrahydro-1,5-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1,5-benzothiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The mechanism of action for 2,3,4,5-Tetrahydro-1,5-benzothiazepine derivatives varies depending on the specific substituents present. Some derivatives, like KT-362, act as intracellular calcium antagonists. [, ] KT-362 has been shown to inhibit contractile responses to norepinephrine and methoxamine in rabbit aorta, suggesting interference with calcium influx. [] Additionally, it inhibits calcium-induced contractions in potassium-depolarized aorta, further supporting its calcium antagonist properties. [] Other derivatives, like CV-5975, function as potent and long-lasting angiotensin-converting enzyme (ACE) inhibitors. [, ] CV-5975 demonstrated superior ACE inhibition compared to enalaprilat in various animal models, resulting in significant antihypertensive effects. [, ]
A: While a general description for all this compound derivatives' spectroscopic data is not provided in the papers, they highlight key structural features. The core structure consists of a benzene ring fused to a seven-membered thiazepine ring with four consecutive saturated carbon atoms. This seven-membered ring can adopt various conformations, including chair, boat, and twist-boat, influenced by substituents and their stereochemistry. [, , , , , ] Specific spectroscopic data, including NMR, IR, and mass spectrometry, would be dependent on the substituents present on the core structure. For instance, the paper by Naz et al. [] details the electron ionization fragmentation patterns observed in mass spectrometry for various substituted 2,3,4,5-tetrahydro-1,5-benzothiazepines.
ANone: The provided research focuses primarily on the biological activity and pharmacological properties of 2,3,4,5-tetrahydro-1,5-benzothiazepines rather than their material properties. Information about material compatibility, stability under various conditions, and specific applications outside the biomedical field is not included in these studies.
ANone: The provided research papers primarily focus on this compound derivatives as bioactive molecules and don't delve into their potential catalytic properties. Therefore, information about their catalytic activity, reaction mechanisms, selectivity, and potential applications in catalysis is absent from these studies.
A: Yes, computational chemistry, specifically molecular docking studies, has been used to understand the inhibitory activity of 2,3-dihydro-1,5-benzothiazepines and their reduced analogs, 2,3,4,5-tetrahydro-1,5-benzothiazepines, against the enzyme urease. [] This research used FlexX docking to examine the binding modes of these compounds within the active site of urease. The study found that the inhibitory activity is related to interactions with the nickel metallocentre of the enzyme, particularly with residues Asp224 and Cys322. [] This highlights the use of computational methods to elucidate structure-activity relationships and guide further inhibitor design.
A: Structure-activity relationship (SAR) studies have been crucial in understanding the biological activity of this compound derivatives. For example, research on KT-362 analogs revealed that introducing methyl groups to the nitrogen atom in the side chain shifted the activity from calcium antagonism to vasoconstriction. [] Further modifications, such as incorporating a chloro group at the 8-position of the benzothiazepine core, significantly enhanced the vasoconstrictive potency. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



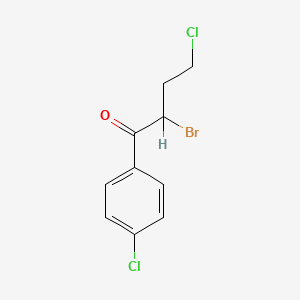
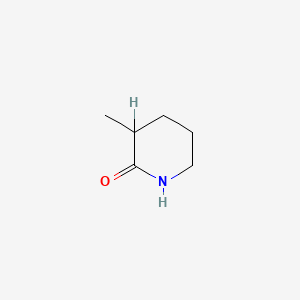

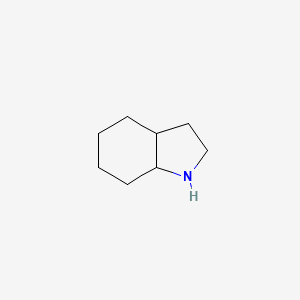
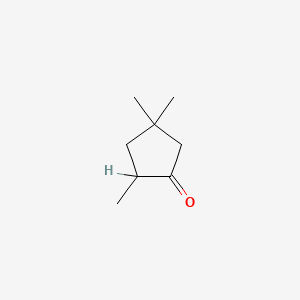

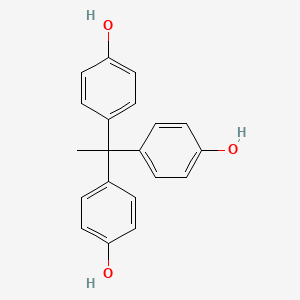
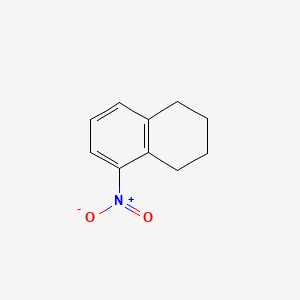
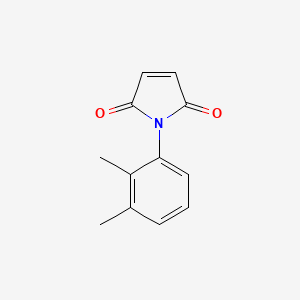
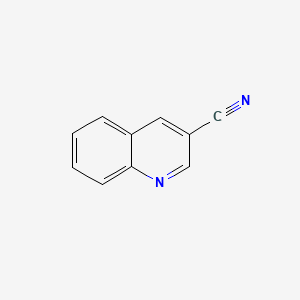
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)
